5-Bromo-1H-imidazole-4-carbaldehyde
Übersicht
Beschreibung
5-Bromo-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound that features a bromine atom at the 5-position and an aldehyde group at the 4-position of the imidazole ring. Imidazoles are a significant class of compounds due to their presence in many biologically active molecules and their utility in various chemical reactions .
Wirkmechanismus
Target of Action
Imidazoles, the class of compounds to which it belongs, are known to interact with a diverse range of biological targets .
Mode of Action
It’s known that imidazole derivatives can undergo reductive amination with amines in the presence of sodium borohydride to form secondary amines . This reaction could potentially influence the compound’s interaction with its biological targets.
Biochemical Pathways
Imidazoles are key components in a variety of biochemical applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Pharmacokinetics
Imidazoles are generally highly soluble in water and other polar solvents, which could influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It’s worth noting that certain imidazole derivatives should be stored in an inert atmosphere and at low temperatures (2-8°c) to maintain their stability .
Biochemische Analyse
Biochemical Properties
5-Bromo-1H-imidazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex structures. For instance, it can act as a substrate for enzyme-catalyzed reactions, leading to the formation of imidazole derivatives with potential therapeutic applications. The aldehyde group in this compound allows it to form Schiff bases with amines, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. Additionally, this compound has been observed to inhibit the proliferation of certain cell lines, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit enzyme activity by forming covalent bonds with the active site, thereby preventing substrate binding. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to the formation of by-products that can affect its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects, while higher doses can lead to adverse effects such as organ toxicity and systemic inflammation. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The distribution of this compound can affect its biological activity, as its accumulation in certain tissues may enhance its therapeutic effects or contribute to toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-imidazole-4-carbaldehyde typically involves the bromination of 1H-imidazole-4-carbaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions to form imines or other derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Various substituted imidazoles.
Oxidation: 5-Bromo-1H-imidazole-4-carboxylic acid.
Reduction: 5-Bromo-1H-imidazole-4-methanol.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1H-imidazole-4-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-5-imidazolecarboxaldehyde
- 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde
- 5-Methyl-1H-imidazole-4-carbaldehyde
Uniqueness
5-Bromo-1H-imidazole-4-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the imidazole ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis .
Biologische Aktivität
5-Bromo-1H-imidazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 174.98 g/mol. The compound features a five-membered imidazole ring with a bromine atom at the 5-position and an aldehyde group at the 4-position. This unique structure allows for various chemical modifications and interactions with biological systems, making it a candidate for drug development.
The compound plays a crucial role in biochemical reactions, particularly in synthesizing biologically active molecules. It can act as a substrate for enzyme-catalyzed reactions, leading to the formation of new imidazole derivatives with potential therapeutic applications. The aldehyde group allows it to form Schiff bases with amines, which are important intermediates in pharmaceutical synthesis.
Property | Value |
---|---|
Molecular Formula | C₅H₅BrN₂O |
Molecular Weight | 174.98 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Cellular Effects
Research indicates that this compound influences cell function by modulating signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways involved in programmed cell death. Additionally, it has been observed to inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent .
Case Study: Cytotoxic Activity
In vitro studies have evaluated the cytotoxic effects of various imidazole derivatives, including this compound, against human cancer cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The MTT assay results indicated significant cytotoxicity against these cell lines, highlighting its potential therapeutic applications .
At the molecular level, this compound exerts its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with their active sites, preventing substrate binding.
- Gene Regulation : It can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in target gene expression .
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. Below is a comparison highlighting their key features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₅H₅BrN₂O | Bromine at 5-position; aldehyde at 4-position |
4-Bromo-1-methyl-1H-imidazole-5-carbaldehyde | C₆H₆BrN₂O | Methyl substitution at the 1-position |
2-Methylimidazole | C₄H₆N₂ | Simpler structure; lacks halogen |
Eigenschaften
IUPAC Name |
5-bromo-1H-imidazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-4-3(1-8)6-2-7-4/h1-2H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKUPAMDYXOQRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700692 | |
Record name | 5-Bromo-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50743-01-6 | |
Record name | 5-Bromo-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.